molecular formula C9H7IO3 B13684952 3-(4-Iodophenyl)-2-oxopropanoic acid

3-(4-Iodophenyl)-2-oxopropanoic acid

Cat. No.: B13684952
M. Wt: 290.05 g/mol
InChI Key: DYVLZSNMVGHCLE-UHFFFAOYSA-N
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Description

3-(4-Iodophenyl)-2-oxopropanoic acid is an organoiodine compound that features an iodine atom attached to a phenyl ring, which is further connected to a 2-oxopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-iodophenylboronic acid with a suitable precursor under specific conditions to yield the desired product . The reaction conditions often include the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

Industrial production methods for 3-(4-Iodophenyl)-2-oxopropanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Iodophenyl)-2-oxopropanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and coupling reagents like palladium catalysts. The conditions for these reactions vary, but they often involve specific temperatures, solvents, and reaction times to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

3-(4-Iodophenyl)-2-oxopropanoic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(4-Iodophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-Iodophenyl)-2-oxopropanoic acid include:

Uniqueness

This compound is unique due to its specific structure, which combines an iodine-substituted phenyl ring with a 2-oxopropanoic acid group. This unique combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H7IO3

Molecular Weight

290.05 g/mol

IUPAC Name

3-(4-iodophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H7IO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4H,5H2,(H,12,13)

InChI Key

DYVLZSNMVGHCLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)C(=O)O)I

Origin of Product

United States

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